
N-(4-Chlorobenzoyl)-L-proline
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to “N-(4-Chlorobenzoyl)-L-proline” has been reported in the literature. For instance, Fe(III) complexes with ligands N’-(4-Chlorobenzoyl)isonicotinohydrazide can be synthesized through mixing metal and ligand dissolved in ethanol by reflux at ± 75oC . Another example is the synthesis of quinolin-8-yl 4-chlorobenzoate, which has been reported to yield up to 84% under various solvents such as dichloromethane, N, N-dimethylformamide, and toluene, and different bases such as potassium carbonate and triethylamine .
Molecular Structure Analysis
The molecular structure of “N-(4-Chlorobenzoyl)-L-proline” can be inferred from related compounds. For instance, 4-chlorobenzoyl chloride is an acyl chloride consisting of benzoyl chloride having a chloro substituent in the para-position . Another related compound, N-(4-chlorobenzoyl)-N, N-di-n-butylthiourea, has been structurally characterized and its lattice parameters have been determined through XRD analysis .
Wissenschaftliche Forschungsanwendungen
Proline Derivatives in Protein Folding and Cellular Metabolism
Proline analogues, including N-(4-Chlorobenzoyl)-L-proline, play a significant role in the folding and structure of proteins. These analogues are valuable for studying cellular metabolism and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells. Their utility extends to industrial applications, such as the isolation of microorganisms that overproduce L-proline by selecting mutants resistant to these analogues. Furthermore, they are promising candidates for modifying the biological, pharmaceutical, or physicochemical properties of peptides (Bach & Takagi, 2013).
Synthesis of N-Aryl Pyrroles
Trans-4-Hydroxy-L-proline, a close relative of N-(4-Chlorobenzoyl)-L-proline, has been used effectively in Cu-catalyzed C-N cross-coupling reactions with aryl halides. This method synthesizes N-aryl pyrroles, which are significant in organic chemistry and pharmaceutical synthesis (Reddy, Kumar & Rao, 2011).
Asymmetric Synthesis and Pharmaceutical Applications
Proline and its derivatives are often used as asymmetric catalysts in organic reactions. They have applications in the synthesis of bioactive molecules and as constituents of bioactive molecules themselves. Their wide range of chemical and biological applications has led researchers to develop new methodologies for synthesizing prolines and substituted prolines (Panday, 2011).
Magnetic Bifunctional L-Proline as an Artificial Enzyme
The synthesis of magnetic bifunctional L-proline as an artificial enzyme without requiring protection/deprotection steps has been reported. This magnetic nano-biocatalyst is efficient and versatile, suitable for a variety of L-proline-based organic transformations. Its high efficiency, recoverability, and reusability make it a promising candidate for artificial enzyme design (Aghahosseini, Ramazani, Ślepokura & Lis, 2018).
Nucleoside Phosphonic Acids Synthesis
Trans-4-Hydroxy-L-proline is used in synthesizing prolinol-based nucleotide analogues. These compounds are crucial in the synthesis of nucleosides with applications in medicinal chemistry and biochemistry (Vaněk et al., 2009).
Root Growth-promoting Activities
N-Acyl-L-proline derivatives, closely related to N-(4-Chlorobenzoyl)-L-proline, have been shown to promote root growth in plants. These compounds have significant applications in agriculture and plant biology research (Tsuji, Kuwano, Saito & Eto, 1992).
Cryoprotectant in Protein Crystallography
L-Proline, a similar compound to N-(4-Chlorobenzoyl)-L-proline, is used as a cryoprotectant in protein crystallography. It helps in preparing crystals of various proteins for low-temperature data collection and is compatible with typical protein-crystallization formulations (Pemberton et al., 2012).
Novel Hydroxylation of L-Proline
New L-proline cis-4-hydroxylases converting free L-proline to cis-4-hydroxy-L-proline have been discovered. These enzymes, which are part of a 2-oxoglutarate-dependent dioxygenase family, have implications in organic synthesis and pharmaceutical production (Hara & Kino, 2009).
Versatile Organocatalysis
L-Proline is used as a versatile organocatalyst for the synthesis of various organic compounds. Its catalytic performance has been proven across a range of substrates, highlighting its versatility in organic chemistry (Varala, Nasreen, Enugala & Adapa, 2007).
Wirkmechanismus
Target of Action
The primary target of N-(4-Chlorobenzoyl)-L-proline is the enzyme 4-chlorobenzoyl CoA ligase . This enzyme is involved in the metabolism of certain compounds, particularly those containing a 4-chlorobenzoyl group .
Mode of Action
N-(4-Chlorobenzoyl)-L-proline interacts with its target enzyme, 4-chlorobenzoyl CoA ligase, by binding to it
Biochemical Pathways
The interaction of N-(4-Chlorobenzoyl)-L-proline with 4-chlorobenzoyl CoA ligase is likely to affect the metabolic pathways involving this enzyme . The enzyme is known to be involved in the metabolism of 4-chlorobenzoate, a compound that can be found in certain bacteria
Pharmacokinetics
The compound’s bioavailability is likely to be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
Given its interaction with 4-chlorobenzoyl CoA ligase, it may influence the metabolism of 4-chlorobenzoate and related compounds
Action Environment
The action, efficacy, and stability of N-(4-Chlorobenzoyl)-L-proline are likely to be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other compounds, and the specific characteristics of the biological system in which the compound is acting .
Eigenschaften
IUPAC Name |
(2S)-1-(4-chlorobenzoyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3/c13-9-5-3-8(4-6-9)11(15)14-7-1-2-10(14)12(16)17/h3-6,10H,1-2,7H2,(H,16,17)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJWQQXPQMTJHL-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364221 | |
| Record name | N-(4-Chlorobenzoyl)-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chlorobenzoyl)-L-proline | |
CAS RN |
62522-91-2 | |
| Record name | N-(4-Chlorobenzoyl)-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




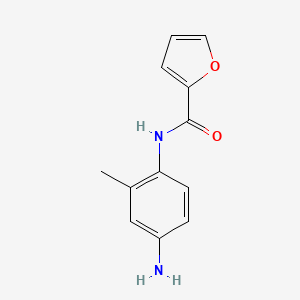
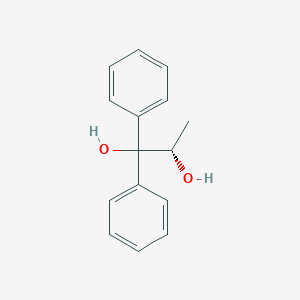


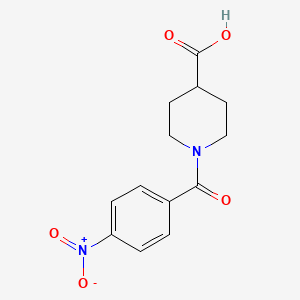

![2-[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid](/img/structure/B1300840.png)


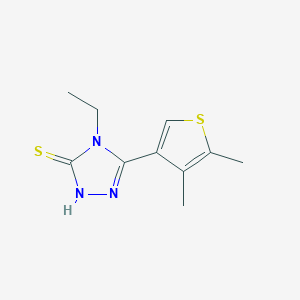
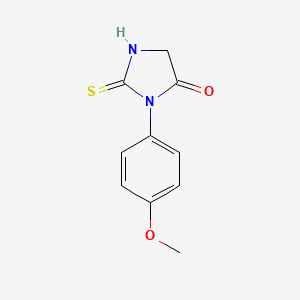
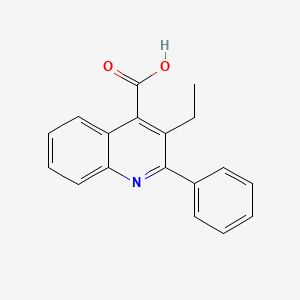
![4-Methyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1300855.png)